Oxonol 805 Blue

Description

Contextualization of Oxonol 805 Blue within Polymethine Dye Chemistry

Polymethine dyes are defined by a conjugated system of an odd number of sp2-hybridized carbon atoms, connecting a π-electron-accepting group and a π-electron-donating group. tandfonline.com Oxonol dyes are specifically classified as anionic polymethine dyes. researchgate.net The defining characteristic of oxonols is the presence of oxygen atoms at each end of the polymethine chain, typically incorporated into heterocyclic structures. researchgate.net

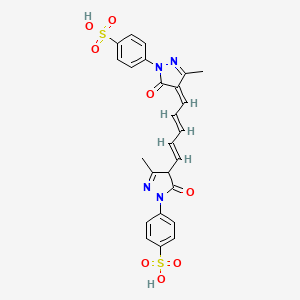

This compound, with the chemical formula C25H22N4O8S2, fits this description. nih.govscbt.com Its structure features a pentamethine chain linking two pyrazolone (B3327878) rings, each substituted with a sulfophenyl group. spectrumchemical.com This specific arrangement of atoms and bonds gives rise to its characteristic blue color and its utility in various research applications.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C25H22N4O8S2 nih.govscbt.comchemicalbook.com |

| Molecular Weight | 570.59 g/mol nih.govscbt.comchemicalbook.com |

| IUPAC Name | 4-[3-methyl-4-[(1E,3E,5Z)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid nih.gov |

| CAS Number | 27969-56-8 scbt.comchemicalbook.com |

Historical Development and Significance of Oxonol Dyes in Scientific Inquiry

The history of polymethine dyes dates back to the mid-19th century with the synthesis of cyanine (B1664457) dyes. tandfonline.comqucosa.de The term "polymethine dyes" was formally introduced in 1926. researchgate.net Initially, the primary technical application for water-soluble oxonol dyes was in silver halide photography, where they served as filter and antihalation dyes. researchgate.netgoogle.com

Over time, the unique properties of oxonol dyes led to their adoption in biological and medical research. The development of voltage-sensitive dyes for monitoring membrane potential began in the late 1960s and gained momentum in the 1970s. spiedigitallibrary.orgresearchgate.net Lipophilic oxonol dyes became crucial tools for staining cells and for determining membrane potentials in both eukaryotic and prokaryotic cells. researchgate.net This application proved particularly significant for studying non-excitable cells, where they can detect changes in average membrane potentials resulting from factors like ion-channel permeability and respiratory activity. aatbio.comavantorsciences.com

Fundamental Principles of Oxonol Dye Functionality in Research Contexts

The primary research application of many oxonol dyes, including congeners of this compound, is as potentiometric probes, or voltage-sensitive dyes. thermofisher.com These dyes are lipophilic anions, meaning they are fat-soluble and carry a negative charge at physiological pH. ontosight.airesearchgate.netuni-konstanz.de This property allows them to partition into cell membranes.

The mechanism of action for these "slow-response" probes is based on their potential-dependent distribution across the cell membrane. aatbio.comd-nb.info When a cell's membrane potential changes, the negatively charged oxonol dye redistributes itself between the inner and outer leaflets of the plasma membrane to reach a new equilibrium. thermofisher.comhamamatsu.com This movement across the membrane leads to a change in the dye's fluorescence or absorbance, which can be measured. thermofisher.comnih.gov For instance, hyperpolarization (the cell interior becoming more negative) can cause an intracellular accumulation of some oxonol dyes, leading to changes in their fluorescence. d-nb.info The magnitude of this optical response is typically much larger than that of "fast-response" dyes. aatbio.com

This principle is often utilized in Fluorescence Resonance Energy Transfer (FRET)-based assays. thermofisher.com In this setup, an oxonol dye acts as a mobile, voltage-sensitive acceptor, while a fluorescent, membrane-bound molecule serves as a stationary FRET donor. thermofisher.comhamamatsu.com Changes in membrane potential cause the oxonol to move closer to or further from the donor, altering the efficiency of energy transfer and producing a measurable change in the fluorescence ratio of the two dyes. thermofisher.com

Overview of Current Academic Research Landscape and Key Challenges

Current research continues to leverage and expand upon the foundational applications of oxonol dyes. A significant area of development is the synthesis of new oxonol derivatives with enhanced properties. For example, researchers have developed novel oxonol dyes that absorb and emit in the near-infrared (NIR) region, which is highly advantageous for in vivo bioimaging due to deeper tissue penetration and reduced autofluorescence. wustl.edu Other work focuses on creating far-red absorbing oxonols for labeling macromolecules like proteins and DNA. nih.govtandfonline.com

Despite their utility, there are challenges and limitations associated with oxonol dyes. A key limitation of slow-response probes is their temporal resolution; they cannot monitor membrane potential changes on sub-millisecond timescales, making them unsuitable for studying very rapid neuronal events like action potentials. nih.govcapes.gov.br Furthermore, the response of some voltage-sensitive dyes can be influenced by factors other than transmembrane potential, such as changes in surface potential caused by the accumulation of ions like Ca2+. nih.gov The synthesis of oxonol dyes can also be challenging, with many reports relying on commercially available dyes or describing complex multi-step procedures. sci-hub.se Ongoing research aims to address these limitations by developing new dyes with faster response times, improved specificity, and more efficient synthesis routes. sci-hub.seresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C25H22N4O8S2 |

|---|---|

Molecular Weight |

570.6 g/mol |

IUPAC Name |

4-[3-methyl-4-[(1E,3E,5Z)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |

InChI |

InChI=1S/C25H22N4O8S2/c1-16-22(24(30)28(26-16)18-8-12-20(13-9-18)38(32,33)34)6-4-3-5-7-23-17(2)27-29(25(23)31)19-10-14-21(15-11-19)39(35,36)37/h3-15,22H,1-2H3,(H,32,33,34)(H,35,36,37)/b5-3+,6-4+,23-7- |

InChI Key |

ZYEKPKUEHLUSET-GSLHRLMQSA-N |

Isomeric SMILES |

CC1=NN(C(=O)C1/C=C/C=C/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C)C4=CC=C(C=C4)S(=O)(=O)O |

Canonical SMILES |

CC1=NN(C(=O)C1C=CC=CC=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C)C4=CC=C(C=C4)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Structural Engineering of Oxonol Dyes

Established Synthetic Pathways for Oxonol Scaffolds

The synthesis of oxonol dyes primarily relies on condensation reactions that form the characteristic polymethine bridge between two acidic nuclei.

Knoevenagel Condensation Approaches with Active Methylene (B1212753) Compounds

A prominent method for synthesizing oxonol scaffolds is the Knoevenagel condensation. researchgate.netnumberanalytics.com This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an active methylene compound in the presence of a basic catalyst. sigmaaldrich.com Active methylene compounds, such as those found in barbituric acid and its derivatives, possess a CH2 group flanked by two electron-withdrawing groups, making the hydrogens acidic and easily removed by a base. sigmaaldrich.comresearchgate.net

The reaction proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond, a key step in constructing the polymethine chain of the oxonol dye. sigmaaldrich.com The versatility of the Knoevenagel condensation allows for the use of a wide range of aldehydes and active methylene compounds, enabling the synthesis of a diverse library of oxonol dyes. numberanalytics.commdpi.com The reaction is often carried out in an inactive solvent and can be promoted by organic bases like triethylamine (B128534) or piperidine (B6355638). google.comrsc.org

Utilization of Methine Sources and Acidic Nuclei

Another established pathway for oxonol synthesis involves the reaction of a methine source with an acidic nucleus containing an active methylene group. google.com The acidic nuclei are typically heterocyclic compounds that can readily participate in condensation reactions. Examples of such nuclei include pyrazolones, barbituric acids, and isoxazolones. researchgate.net

The methine source provides the single carbon atom or a chain of carbons that will form the polymethine bridge. Various compounds can serve as methine sources, including:

Orthoesters: These react with active methylene compounds to form an intermediate that can then react with a second molecule of the active methylene compound to yield a trimethine oxonol dye.

Glutacondialdehyde derivatives: These are used to create pentamethine oxonol dyes.

Pyridinium (B92312) salts: Certain pyridinium compounds can also serve as a source for the methine bridge. google.com

The reaction is typically conducted in the presence of a base, such as triethylamine or potassium t-butoxide, in an inactive solvent. google.com The stoichiometry between the methine source and the acidic nucleus is carefully controlled to achieve the desired chain length and final dye structure. google.com

Rational Design of Oxonol Derivatives for Tunable Properties

The photophysical properties of oxonol dyes, such as their absorption and emission wavelengths, are highly dependent on their molecular structure. Rational design strategies are employed to modify the dye structure and fine-tune these properties for specific applications.

Exploration of Heterocyclic End Group Modifications

The nature of the heterocyclic end groups plays a significant role in determining the electronic and spectral properties of oxonol dyes. researchgate.netrsc.orgnih.gov By systematically varying the heterocyclic nuclei, it is possible to modulate the electron-donating or -withdrawing character of the end groups, which in turn influences the energy levels of the molecule and its absorption spectrum. researchgate.netresearchgate.net

Examples of heterocyclic end groups used in oxonol dyes include:

Barbituric acid and thiobarbituric acid

Pyrazolone (B3327878) derivatives

Isoxazolone

Hydantoin and thiohydantoin

Rhodanine google.com

A recent study explored a series of heptamethine-oxonol dyes with different heterocyclic end groups, demonstrating that these variations directly impact the absorption and emission properties of the dyes. researchgate.netrsc.orgnih.gov

| Heterocyclic End Group | Impact on Properties |

| Barbituric Acid | Commonly used, contributes to the anionic nature of the dye. researchgate.net |

| Pyrazolone | Another frequently used nucleus in oxonol dye synthesis. researchgate.net |

| Thiobarbituric Acid | Can influence solubility and spectral properties. researchgate.net |

| Isoxazolone | Affects the electronic distribution within the dye molecule. researchgate.net |

Table 1: Examples of Heterocyclic End Groups and Their General Impact.

Effects of Substituents on Polymethine Chains, including Meso-Position Functionalization

Modification of the polymethine chain itself is a powerful tool for tuning the properties of oxonol dyes. Introducing substituents at various positions along the chain, particularly at the central "meso" position, can lead to significant changes in the dye's absorption wavelength and stability. google.commdpi.com

Functionalization at the meso-position can:

Induce a bathochromic or hypsochromic shift: Attaching different groups to the central carbon of the methine chain can shift the absorption maximum to longer (bathochromic) or shorter (hypsochromic) wavelengths. google.com The electronic nature of the substituent (electron-donating or electron-withdrawing) dictates the direction and magnitude of this shift.

Enhance stability: Specific substituents at the meso-position have been shown to improve the stability of oxonol dyes in aqueous solutions. google.com

Introduce new functionalities: Meso-position functionalization can be used to attach other molecules or functional groups, for example, for sensing applications or to improve solubility. nih.gov

For instance, the introduction of a bulky substituent at the meso-position can cause steric hindrance, leading to a twisting of the polymethine chain, which in turn affects the dye's spectral properties. mdpi.com

Introduction of Electron-Withdrawing Groups and their Impact on Photophysical Characteristics

The introduction of strong electron-withdrawing groups (EWGs) into the molecular structure of an oxonol dye is a key strategy for modulating its photophysical characteristics. rsc.orgresearchgate.net EWGs can be incorporated into the heterocyclic end groups or as substituents on the polymethine chain.

The primary effects of introducing EWGs include:

Lowering of the LUMO energy level: EWGs pull electron density towards themselves, which generally leads to a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.org This can result in a red-shift (bathochromic shift) of the absorption maximum.

Altering the intramolecular charge transfer (ICT): In many dyes, light absorption promotes an intramolecular charge transfer from an electron-donating part of the molecule to an electron-accepting part. The strength of the EWG can significantly influence the efficiency and energy of this ICT process, thereby affecting the fluorescence properties of the dye. beilstein-journals.org

Influencing fluorescence quantum yield: The presence of certain EWGs can enhance non-radiative decay pathways, leading to a decrease in fluorescence intensity. researchgate.net Conversely, careful selection of EWGs can also lead to enhanced emission.

Synthesis of π-Extended Coupled Polymethine-Oxonol Systems

The development of π-extended coupled polymethine-oxonol systems represents a significant advancement in dye chemistry, aiming to create chromophores with tailored absorption and emission properties, particularly in the near-infrared (NIR) region. These complex dyes are synthesized by strategically combining multiple polymethine subunits within a single chromophore, which enables orbital coupling. This coupling effectively narrows the HOMO-LUMO gap, leading to redshifted optical properties valuable for various applications. researchgate.net

The design of heptamethine-oxonol dyes involves coupling a heptamethine subunit with an oxonol moiety, often built around a central core. univ-angers.fr A key synthetic strategy involves the Knoevenagel condensation. rsc.org This reaction is typically carried out between a core dialdehyde (B1249045) building block and heterocyclic salts. rsc.orgsemanticscholar.org

A common core building block is derived from the electrophilic formylation of commercially available 2-methylresorcinol. rsc.orgsemanticscholar.orgnih.gov This dialdehyde is then condensed with at least two equivalents of methylated heterocyclic salts, such as indoleniums or quinoliniums, in a solvent like ethanol (B145695) with a base catalyst, such as piperidine. rsc.orgsemanticscholar.org The reaction conditions, including temperature and time, are optimized to achieve the desired product. For instance, reactions are often performed at elevated temperatures (e.g., 95 °C) for several hours. semanticscholar.orgnih.gov

The choice of the heterocyclic end group is crucial as it directly influences the resulting dye's absorption, emission, and acidochromic properties. rsc.orgresearchgate.net For example, using different indolenium or quinolinium salts allows for fine-tuning of the photophysical characteristics of the final heptamethine-oxonol dye. rsc.org Following the condensation, an acid hydrolysis step, often using aqueous tetrafluoroboric acid (HBF₄), is employed to isolate the dye in its cationic form. rsc.orgnih.gov This process has been successfully used to synthesize a series of dicationic heptamethine-oxonol dyes with yields ranging from good to excellent (e.g., 74-87%). rsc.org

Table 1: Synthesis Conditions for Dicationic Heptamethine-Oxonol Dyes

| Precursors | Reaction Conditions | Post-Synthesis Treatment | Yield | Reference |

|---|---|---|---|---|

| Dialdehyde 6, Quinaldinium salt 10 | EtOH, piperidine, 95 °C, 16 h | aq. HBF₄ | 87% | rsc.org |

This table illustrates the typical conditions used for the synthesis of specific dicationic (CoPo·2H²⁺) heptamethine-oxonol dyes.

A key feature of these heptamethine-oxonol systems is their ability to function as dual acidochromic switches, exhibiting significant changes in their absorption spectra from the UV to the NIR region in response to pH changes. rsc.orgresearchgate.net This property arises from the existence of multiple, stable protonation states for the dye molecule. researchgate.netrsc.org The strategic design focuses on creating molecules that can be interconverted between these states through protonation and deprotonation. researchgate.net

These dyes can typically exist in three primary forms:

Dicationic (CoPo·2H²⁺): At low pH (in acidic conditions), the central resorcinol (B1680541) core is protonated, resulting in a dicationic species that typically absorbs in the UV-Visible range (around 350-600 nm). rsc.orgnih.gov

Cationic (CoPo·H⁺): With an increase in pH, the first deprotonation occurs, yielding a cationic heptamethine dye. This form is characterized by strong absorption in the NIR region and often exhibits fluorescence. rsc.orgnih.gov

Zwitterionic/Neutral Spirocyclic: Upon further increase in pH (in basic conditions), a second deprotonation can lead to two possible outcomes depending on the heterocyclic end groups. rsc.orgresearchgate.net It can form a highly delocalized zwitterionic species with intense NIR absorption, or it can undergo a double intramolecular ring closure to form a colorless, neutral dispirocyclic (leuco) species. rsc.orgnih.govresearchgate.net

The variation of the heterocyclic end groups is the primary strategy to control whether the final form is the NIR-absorbing zwitterion or the colorless spirocyclic compound. rsc.orgresearchgate.net This control over the switching mechanism is a powerful tool for designing molecular switches with specific optical responses. wikipedia.org

Table 2: Photophysical Properties of Different Protonation States for a Heptamethine-Oxonol Dye (Compound 2)

| Form | Condition | λmax (abs) | λmax (em) | Reference |

|---|---|---|---|---|

| Dicationic (2·2H²⁺) | Acidic MeOH | 461 nm | 632 nm | rsc.org |

| Cationic (2·H⁺) | Neutral MeOH | 794 nm | 823 nm | rsc.org |

This table shows the distinct absorption (abs) and emission (em) maxima for the different states of an example benzo[e]indole-based heptamethine-oxonol dye, highlighting its function as a UV-to-NIR switch.

Design and Synthesis of Heptamethine–Oxonol Dyes

Control over Protonation States during Synthesis

Controlling the protonation state during the synthesis and purification process is critical for isolating the desired form of the heptamethine-oxonol dye. The different forms (dicationic, cationic, neutral) are accessed by carefully adjusting the pH of the reaction mixture and purification solvents. rsc.orgresearchgate.net

During synthesis via Knoevenagel condensation, the use of a base like piperidine facilitates the reaction, but the resulting dye can exist in various protonation states. semanticscholar.org To isolate a specific form, the pH is deliberately manipulated post-synthesis.

Isolation of Dicationic Dyes (CoPo·2H²⁺): To obtain the dicationic species, a strong acid is added after the initial condensation. rsc.org For example, treating the reaction mixture with aqueous tetrafluoroboric acid (HBF₄) or trifluoroacetic acid (TFA) ensures the full protonation of the dye's core, allowing for the isolation and characterization of the stable dicationic salt. rsc.orgsemanticscholar.org

Isolation of Cationic (CoPo·H⁺) or Neutral (dsp) Forms: To isolate the monocationic or neutral spirocyclic forms, the workup conditions are adjusted accordingly. nih.gov For instance, after the condensation reaction, instead of a strong acid wash, a milder workup or treatment with a weak base like sodium bicarbonate (NaHCO₃) can be used to induce deprotonation, leading to the neutral spirocyclic form. nih.gov The cationic form can often be observed in neutral methanolic solutions without the addition of strong acid or base. rsc.org

High-resolution mass spectrometry (HRMS) is a key analytical tool used to confirm the presence and stability of these different protonation states. For example, analysis of dicationic compounds dissolved in methanol (B129727) has shown the presence of both the dicationic (z=2) and cationic (z=1) species, highlighting the readiness of the compounds to deprotonate. rsc.org This confirms that the equilibrium between the different protonation states can be readily shifted, which is the basis for their application as acidochromic switches. researchgate.net

Advanced Spectroscopic Characterization and Photophysical Behavior of Oxonol Dyes

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of oxonol dyes are fundamental to understanding their behavior in various environments. These properties are influenced by factors such as solvent polarity and pH.

Analysis of Solvatochromic Effects on Spectral Signatures

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. researchgate.net This phenomenon is a key feature of oxonol dyes and provides insights into their electronic structure and interactions with the solvent. The change in solvent polarity can lead to different stabilization of the ground and excited states of the dye, resulting in shifts in the absorption and emission spectra. researchgate.net

For instance, some oxonol dyes exhibit negative solvatochromism, where the absorption maximum shifts to a shorter wavelength (a hypsochromic or blue shift) as the solvent polarity increases. pku.edu.cn This behavior can be attributed to the specific interactions between the dye molecule and the solvent, which can stabilize the ground state more than the excited state. researchgate.netpku.edu.cn Conversely, a bathochromic or red shift, where the absorption maximum moves to a longer wavelength, can occur in other cases, indicating greater stabilization of the excited state. researchgate.net

The solvatochromic behavior of a series of novel bis(1,3-dimethylbarbituric acid)trimethine oxonol dyes was investigated in various organic solvents. These dyes exhibited intramolecular charge transfer (ICT) characteristics, and their photophysical properties were found to be dependent on solvent polarity. sci-hub.se

Table 1: Solvatochromic Effects on a β-pyridinium substituted bis(1,3-dimethylbarbituric acid)trimethine oxonol dye (3a) sci-hub.se

| Solvent | Polarity (ET(30)) | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| Dichloromethane | 40.7 | 473 | 694 | 221 |

| Acetone | 42.2 | 470 | 698 | 228 |

| Acetonitrile (B52724) | 45.6 | 467 | 701 | 234 |

| Methanol (B129727) | 55.4 | 467 | 712 | 245 |

This table is interactive. Click on the headers to sort the data.

pH-Dependent Spectroscopic Transitions and Acidochromism

Acidochromism, the change in color with a change in pH, is another significant characteristic of many oxonol dyes. rsc.org This property arises from the protonation or deprotonation of the dye molecule, which alters its electronic structure and, consequently, its absorption and emission spectra. rsc.orgresearchgate.net

A study on a series of heptamethine-oxonol dyes demonstrated their ability to exist in three different protonation states: dicationic, cationic, and zwitterionic. rsc.orgresearchgate.net Each state exhibits distinct optical properties. For example, upon the first protonation of a deprotonated species, significant hyperchromic (increase in absorption intensity) and bathochromic shifts in the low-energy absorption band were observed. rsc.org This is consistent with the formation of a cationic heptamethine dye. rsc.org The reversible nature of these transitions makes them interesting for applications such as pH sensors. rsc.orgarxiv.org

For some oxonol dyes, changes in pH can lead to the formation of different tautomers, which are isomers that differ in the position of a proton. pku.edu.cn This tautomerization can also significantly affect the absorption spectrum. pku.edu.cn

Table 2: pH-Dependent Absorption Maxima for a Heptamethine-Oxonol Dye (Compound 1) rsc.org

| Species | pH Condition | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M-1 cm-1) |

| Deprotonated (1) | Basic | 581 | 0.85 x 104 |

| Cationic (1·H+) | Intermediate | 471, 635 | 3.95 x 104, 3.38 x 104 |

| Dicationic (1·2H2+) | Acidic | 494 | Not specified |

This table is interactive. Click on the headers to sort the data.

Quantitative Assessment of Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for applications such as fluorescent probes and bio-imaging. sci-hub.sesci-hub.se

The quantum yields and lifetimes of oxonol dyes can be influenced by the molecular structure and the surrounding environment. For instance, the introduction of bulky substituents can lead to unusually large Stokes shifts (the difference between the absorption and emission maxima) and affect the fluorescence quantum yield. sci-hub.se In a study of β-substituted bis(1,3-dimethylbarbituric acid)trimethine oxonol dyes, fluorescence quantum yields were measured in acetonitrile using Rhodamine B as a standard. sci-hub.se The lifetimes of fluorescent dyes are also sensitive to environmental factors like pH. mdpi.com

Table 3: Photophysical Properties of Substituted Bis-oxonol Dyes in Acetonitrile sci-hub.sesci-hub.se

| Dye | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |

| 3a | 467 | 701 | 234 | 0.02 |

| 3b | 473 | 704 | 231 | 0.02 |

| 3c | 480 | 712 | 232 | 0.01 |

| 3d | 470 | 701 | 231 | 0.01 |

| 3e | 475 | 707 | 232 | 0.01 |

| 3f | 478 | 531 | 53 | 0.01 |

This table is interactive. Click on the headers to sort the data.

Excited-State Dynamics and Non-Radiative Decay Pathways

Upon photoexcitation, oxonol dyes can return to the ground state through radiative (fluorescence) or non-radiative decay pathways. rsc.org Understanding the excited-state dynamics and the mechanisms of non-radiative decay is essential for controlling the fluorescence properties of these dyes.

For many polymethine dyes, a major non-radiative deactivation channel involves torsional motion around the methine bridge. unige.ch This twisting leads to the formation of a non-emissive, twisted intramolecular charge transfer (TICT) state, which rapidly decays to the ground state. unige.chaip.org The viscosity of the solvent can impede this molecular motion, thereby reducing the efficiency of the non-radiative pathway and increasing the fluorescence quantum yield. rsc.org

Ultrafast spectroscopic techniques, such as transient absorption and fluorescence up-conversion, are employed to monitor these rapid processes, which can occur on the picosecond or even femtosecond timescale. unige.chrsc.org Studies on related cyanine (B1664457) dyes have revealed the existence of multiple parallel pathways for non-radiative deactivation, involving several excited-state transient species. rsc.org

Circular Dichroism Spectroscopy for Conformational and Aggregation Studies

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. scirp.org It is a powerful tool for studying the conformation of chiral molecules and the formation of aggregates. scirp.orgrsc.org While individual dye molecules may not be chiral, they can form chiral aggregates, especially in the presence of a chiral template such as a biopolymer. rsc.orguni-due.de

The interaction of oxonol dyes with proteins like human serum albumin (HSA) can induce CD signals. researchgate.net This induced CD can provide information about the binding of the dye to the protein and any conformational changes that occur. uni-due.de The formation of dye aggregates is often characterized by the appearance of new, shifted absorption bands (H-aggregates are blue-shifted, J-aggregates are red-shifted) and distinct CD spectra, often with a bisignate (two-lobed) shape, which is a hallmark of exciton (B1674681) coupling between the dye molecules in the aggregate. scirp.orgresearchgate.net

Investigating Intramolecular Charge Transfer (ICT) Processes within Oxonol Chromophores

Intramolecular charge transfer (ICT) is a fundamental process in many chromophores, where photoexcitation leads to a redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. rsc.orgresearchgate.net In oxonol dyes, the polymethine chain acts as a conduit for this charge transfer. sci-hub.se

The extent of ICT can be modulated by the solvent polarity and by introducing various substituents to the chromophore. researchgate.netsci-hub.se Solvatochromism studies are often used to probe ICT characteristics. A large change in the dipole moment between the ground and excited states, as inferred from Lippert-Mataga plots, is a strong indicator of an ICT process. mdpi.com

In some cases, the excited state can have a mixed character, with contributions from both a locally-excited (LE) state and a charge-transfer (CT) state. The balance between these states can be tuned by modifying the chemical structure of the dye. acs.orgresearchgate.net The investigation of ICT is crucial as it governs the key photophysical properties of the dye, including its absorption and emission wavelengths, Stokes shift, and sensitivity to the environment. sci-hub.seresearchgate.net

Resonance Raman and Time-Resolved Spectroscopic Techniques

The comprehensive characterization of the photophysical properties of oxonol dyes, such as Oxonol 805 Blue, necessitates the use of advanced spectroscopic techniques. Resonance Raman and time-resolved spectroscopies are powerful tools for elucidating the intricate relationship between the dye's structure, its excited-state dynamics, and its observable properties. While specific data for this compound is not extensively available in public literature, the behavior of related oxonol and polymethine dyes provides a strong framework for understanding its characteristics.

Resonance Raman Spectroscopy of Oxonol Dyes

Resonance Raman (RR) spectroscopy is an enhancement technique that provides detailed vibrational information about a molecule's chromophore, the part responsible for its color. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the dye, the Raman scattering intensity of vibrational modes coupled to this electronic transition can be enhanced by orders of magnitude. This selectivity makes RR spectroscopy particularly well-suited for studying the vibrational structure of the polymethine chain in oxonol dyes, which is central to their optical properties.

For a pentamethine oxonol dye like this compound, the RR spectrum would be dominated by bands corresponding to the stretching and bending vibrations of the conjugated polymethine chain (-CH=CH-). These modes are highly sensitive to the conformation and electronic structure of the dye. For instance, the frequency of the main C=C stretching mode is a known indicator of the degree of electron delocalization along the polymethine backbone. Studies on similar polymethine dyes show that these vibrational frequencies can shift based on the solvent environment and aggregation state, providing insights into intermolecular interactions. acs.orgacs.org

The analysis of the RR spectrum allows for the identification of specific vibrational modes. Although a detailed assignment for this compound is not published, a representative table of expected Raman bands for a polymethine dye can be constructed based on data from analogous compounds. quantum-electronics.ruresearchgate.net

Table 1: Illustrative Resonance Raman Data for a Polymethine Dye

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~1600-1500 | Symmetric C=C stretching of the polymethine chain |

| ~1400-1300 | In-plane C-H bending |

| ~1250-1100 | C-C stretching within the polymethine chain |

This table is illustrative and based on typical values for polymethine dyes. Actual peak positions for this compound may vary.

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopy is crucial for monitoring the transient species and fast processes that occur after a molecule absorbs light. Techniques like transient absorption (TA) spectroscopy, with timescales ranging from femtoseconds to milliseconds, allow for the direct observation of excited states and photochemical intermediates. uminho.ptfrontiersin.org

Upon photoexcitation, oxonol dyes can undergo several competing relaxation processes, including fluorescence, internal conversion, intersystem crossing to a triplet state, and photoisomerization. cambridge.orgnih.gov Transient absorption spectroscopy helps to identify and characterize the species involved in these pathways. For example, studies on related cyanine dyes have identified transient species such as the excited singlet state (S₁), the triplet state (T₁), cis-isomers, and radical ions. researchgate.netnih.gov

The excited singlet state is typically characterized by a transient absorption band and stimulated emission. Its lifetime is often short, in the nanosecond or picosecond range, as it depopulates through fluorescence and non-radiative pathways like internal conversion and cis-trans isomerization. nih.govosti.gov The triplet state, formed via intersystem crossing, is generally longer-lived (microseconds to milliseconds) and can be a key intermediate in photochemical reactions. cambridge.org Cis-trans isomerization, involving rotation around the C-C bonds in the polymethine chain, leads to the formation of a non-fluorescent, ground-state isomer which has a distinct absorption spectrum and can thermally revert to the stable all-trans form. nih.gov

The kinetics of these transient species provide a wealth of information about the dye's photostability and its interactions with the environment. For instance, the efficiency of these non-radiative decay pathways significantly influences the fluorescence quantum yield of the dye.

Table 2: Representative Transient Species and Lifetimes for Cyanine-like Dyes

| Transient Species | Typical Absorption Maxima (nm) | Typical Lifetime | Deactivation Pathway |

|---|---|---|---|

| Excited Singlet State (S₁) | Varies (often overlaps with ground state bleach) | ps - ns | Fluorescence, Internal Conversion, Intersystem Crossing, Isomerization |

| Triplet State (T₁) | Varies | µs - ms | Phosphorescence, Quenching by O₂ |

| cis-Isomer | Varies | µs - s | Thermal back-isomerization |

This table is based on published data for related cyanine dyes and is intended to be illustrative for an oxonol dye like this compound. nih.govresearchgate.netnih.gov

By combining resonance Raman and time-resolved spectroscopic techniques, a detailed picture of the photophysical behavior of this compound can be constructed, from the initial vibrational dynamics following excitation to the ultimate fate of the excited state.

Computational Chemistry and Theoretical Modelling of Oxonol Dye Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of oxonol dyes at a molecular level. rsdjournal.org These methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of the electronic landscape of a dye molecule, providing insights that are often difficult to obtain through experimental means alone. rsdjournal.orgresearchgate.net

The photophysical properties of oxonol dyes are intrinsically governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that largely determines the absorption wavelength of the dye.

Computational studies on related dye systems show that the HOMO-LUMO gap can be systematically tuned. As the length of a conjugated alkyl chain increases in certain viologen molecules, the HOMO-LUMO energy gap tends to decrease. lew.ro Theoretical calculations allow for the precise quantification of these gaps; for a series of carbazole-based dyes, calculated gaps were found to be in good agreement with experimental values derived from optical spectra. nankai.edu.cn

| Compound System | Method | Calculated HOMO-LUMO Gap (eV) | Experimental HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Carbazole Donor-Acceptor Molecule 1 | DFT | 3.42 | 2.95 | nankai.edu.cn |

| Carbazole Donor-Acceptor Molecule 2 | DFT | 2.50 | 2.40 | nankai.edu.cn |

| Alkyl Viologen (C3VC3) | Cyclic Voltammetry | 5.02 | - | lew.ro |

| Alkyl Viologen (C9VC9) | Cyclic Voltammetry | 4.86 | - | lew.ro |

Upon absorption of light, a dye molecule transitions from its ground state to an excited state. Understanding the nature of this excited state is crucial for explaining the dye's optical properties. Quantum chemical methods can elucidate the topology of the excited state by calculating the electron density distribution before and after photon absorption.

Electron Density Difference (EDD) plots are a powerful visualization tool for this purpose. In these plots, different colored lobes represent regions where electron density decreases (typically blue) and increases (typically red) upon excitation. rsc.orgresearchgate.net For polymethine dyes, these plots often reveal a π-π* transition where electron density is redistributed along the conjugated carbon chain. rsc.orgresearchgate.net In studies on heptamethine-oxonol systems, EDD plots show a highly delocalized transition along the sp2-hybridized carbon pathway. semanticscholar.org The topology can change significantly with protonation; in a cationic form, the excited state may show a clear asymmetric character, indicating a charge transfer from a donor part of the molecule to an acceptor part. rsc.org This intramolecular charge transfer is a key factor responsible for the broadened absorption bands and high Stokes shifts observed in some coupled oxonol derivatives. semanticscholar.org

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption and emission spectra of molecules. beilstein-journals.orgnih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the peaks in an absorption spectrum. acs.org

For oxonol and other polymethine dyes, TD-DFT has been employed to correlate experimental absorption data with theoretical predictions, helping to confirm the structures of different chemical forms, such as dicationic, cationic, and zwitterionic species. rsc.org However, it is a known limitation that standard DFT functionals can sometimes overestimate the transition energies for long-wavelength polymethine dyes, resulting in calculated absorption maxima that are blue-shifted compared to experimental results. researchgate.net Despite this, the qualitative trends and relative shifts are often accurately reproduced, making TD-DFT an invaluable tool. researchgate.net The accuracy of TD-DFT predictions can be significantly improved by including solvent effects, typically through a Polarizable Continuum Model (PCM), which accounts for the influence of the surrounding medium on the dye's electronic structure. beilstein-journals.orgnih.govuit.no

| Heptamethine-Oxonol Dye Form | Experimental λmax (nm) | TD-DFT Predicted λmax (nm) | Reference |

|---|---|---|---|

| Dicationic Species (3·2H2+) | 476 | 456 | rsc.org |

| Cationic Species (3·H+) | 668 | 590 | rsc.org |

| Zwitterionic Species (z-3) | 583 | 578 | rsc.org |

Elucidation of Excited-State Topology and Electron Density Distribution

Molecular Dynamics Simulations for Dye-Environment Interactions

While quantum mechanics excels at describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with the surrounding environment. MD simulations treat atoms as classical particles and use force fields to describe the interactions between them.

For oxonol dyes, MD simulations can model their interaction with solvent molecules, which is crucial for understanding solvatochromism—the change in color with solvent polarity. beilstein-journals.org Furthermore, oxonol dyes are often used as probes for membrane potential, a function that depends on their ability to interact with and translocate across lipid bilayers. nih.govmedchemexpress.com MD simulations can provide atomic-level insights into this process. By simulating the dye within a model cell membrane, researchers can investigate its preferred location and orientation, the dynamics of its partitioning into the membrane, and the structural changes it undergoes. nih.gov Such simulations are essential for designing dyes with improved membrane-staining capabilities or for rationalizing the mechanism of potential-sensitive probes.

Theoretical Prediction of Spectroscopic Properties and Structure-Property Relationships

A primary goal of computational modeling is to establish clear structure-property relationships that can be used to predict the behavior of new, unsynthesized molecules. semanticscholar.org By systematically modifying the structure of an oxonol dye in silico—for example, by changing the heterocyclic end groups or altering the length of the polymethine bridge—and calculating the resulting spectroscopic properties, researchers can identify key structural motifs that control absorption and emission wavelengths.

Recent work on a series of heptamethine-oxonol dyes demonstrated this approach effectively. semanticscholar.orgresearchgate.net Theoretical calculations showed that varying the heterocyclic end groups directly impacts the absorption and emission properties. semanticscholar.org The calculations also rationalized why some derivatives form colorless spirocyclic species while others form near-infrared absorbing zwitterions. semanticscholar.org This joined experimental-theoretical approach revealed that the oxonol subunit's tendency to promote intramolecular charge transfer toward the heptamethine part of the molecule leads to broadened absorption bands and blueshifted properties compared to more classical cyanine (B1664457) dyes. semanticscholar.org These established relationships provide a predictive foundation for designing advanced dyes for applications in sensing and imaging. semanticscholar.org

Development of Theoretical Frameworks for Acidochromic and Sensing Mechanisms

Many oxonol dyes exhibit acidochromism, changing color in response to changes in pH. This property is central to their use as pH sensors. Computational chemistry provides the theoretical framework to understand the profound electronic rearrangements that occur during these acidochromic transitions. semanticscholar.orgresearchgate.net

For complex heptamethine-oxonol systems, theoretical modeling has been used to rationalize their ability to exist in multiple different protonation states (e.g., dicationic, cationic, zwitterionic). semanticscholar.org By calculating the structure and optical properties of each state, a comprehensive picture of the switching mechanism can be developed. For example, calculations on one such system revealed significant structural changes upon deprotonation, where the bond length alternation along the polymethine chain changes dramatically, shifting the molecule into a more "cyanine-like" state with altered absorption spectra. semanticscholar.org This detailed theoretical analysis allows for the full rationalization of the multiple switching properties, bridging the gap between molecular structure and the observed sensing function. semanticscholar.org

Mechanistic Insights into Oxonol Dye Functionality in Biological Systems

Principles of Membrane Potential Sensing and Transmembrane Potential Monitoring.aip.orgias.ac.inthermofisher.commedchemexpress.euaatbio.com

Oxonol dyes are classified as slow-response probes for monitoring transmembrane potential. aatbio.comaatbio.com Unlike fast-response dyes that exhibit electrochromic shifts, slow-response dyes like oxonols operate on a redistribution mechanism. mdpi.comwikipedia.org Changes in the cell's membrane potential drive the movement of these anionic dyes across the membrane until an electrochemical equilibrium is reached. mdpi.com This redistribution is governed by the Nernst equation, which relates the ratio of extracellular to intracellular dye concentration to the membrane potential. mdpi.com

A key characteristic of oxonol dyes is that their fluorescence is significantly enhanced when they bind to intracellular components like proteins or membranes, compared to when they are in an aqueous solution. ucsd.edu Consequently, a depolarization of the cell membrane, which makes the intracellular environment more positive, leads to an influx of the negatively charged oxonol dye. mdpi.comresearchgate.net This increased intracellular concentration results in greater binding and a subsequent increase in fluorescence intensity. mdpi.comresearchgate.net Conversely, hyperpolarization, making the cell's interior more negative, causes the dye to move out of the cell, leading to a decrease in fluorescence. aatbio.comeurogentec.com This mechanism allows for the monitoring of average membrane potential changes in non-excitable cells, which are often associated with processes like respiratory activity and ion channel permeability. aatbio.comaatbio.comeurogentec.com

The magnitude of the optical response of these slow-response probes is typically much larger than that of fast-response dyes. aatbio.comaatbio.com For example, oxonol-based FRET (Fluorescence Resonance Energy Transfer) systems have demonstrated sensitivities of 100–300% per 100 mV change in membrane potential. ucsd.edu

Elucidation of "On-Off" Fluorescence Mechanisms.thermofisher.com

The "on-off" mechanism is a key concept in understanding how oxonol dyes report changes in membrane potential. ias.ac.innih.gov This mechanism is based on the principle that the dye's fluorescence quantum yield is dramatically different in the aqueous phase versus when it is bound to the cell membrane. ias.ac.inresearchgate.net In the aqueous environment, the dye is essentially "off" or non-fluorescent, while upon binding to the hydrophobic interior of the membrane, it becomes "on" and highly fluorescent. ucsd.edunih.gov

Role of Membrane Permeability and Anionic Characteristics in Dye Response.medchemexpress.eubiocat.com

The anionic nature of oxonol dyes is fundamental to their function as membrane potential sensors. uniud.itabcam.com At physiological pH, these dyes carry a negative charge, which is the primary reason for their voltage-dependent distribution across the cell membrane. uniud.it This negative charge dictates that they will move into the cell during depolarization (more positive interior) and out of the cell during hyperpolarization (more negative interior). mdpi.comresearchgate.net

The permeability of the dye across the cell membrane is another critical factor. acs.org For a redistribution dye to function effectively, it must be able to cross the membrane in response to potential changes. mdpi.com The lipophilicity of the dye, often determined by the length of its alkyl chains, plays a significant role in its permeability. acs.org Dyes with moderate-length alkyl chains tend to have optimal permeability. acs.org If the alkyl chains are too long, the dye may become too hydrophobic and remain exclusively in the plasma membrane, hindering its ability to redistribute into the cytoplasm. acs.org

The interaction of these anionic dyes with other molecules can also influence their response. For example, interactions have been noted between anionic oxonols and the cationic K+-valinomycin complex, which can complicate the calibration of potentiometric responses. thermofisher.com

Photo-Induced Electron Transfer (PeT) Mechanisms in Voltage Sensing.scbt.com

While traditional oxonol dyes rely on a slow redistribution mechanism, a newer class of voltage-sensitive dyes utilizes Photo-Induced Electron Transfer (PeT) for much faster responses. wikipedia.orgnih.gov This mechanism is central to the function of "VoltageFluors." nih.govresearchgate.net

The general structure of a PeT-based voltage sensor involves a fluorescent reporter molecule covalently linked to an electron-rich donor moiety through a molecular wire. nih.govresearchgate.net This electron donor quenches the fluorescence of the reporter via PeT. nih.gov The rate of this electron transfer is highly sensitive to the external electric field. nih.gov

When these dyes are oriented in the cell membrane, the resting membrane potential (negative inside) accelerates the rate of PeT, effectively quenching the fluorophore and making the dye dim. nih.govresearchgate.net Upon depolarization, the change in the electric field decreases the rate of PeT, leading to an enhancement of fluorescence. mdpi.comresearchgate.net This process occurs on a nanosecond timescale, which is orders of magnitude faster than an action potential, allowing these dyes to resolve rapid neuronal firing. nih.gov The voltage-dependent modulation of the dye's fluorescence efficiency means that all emitted photons are voltage-sensitive, contributing to a high signal-to-noise ratio. nih.govuniversityofcalifornia.edu

Detailed Analysis of Protonation Equilibria and Their Impact on Photophysical Response.nih.govmedchemexpress.com

The photophysical properties of oxonol dyes can be significantly influenced by their protonation state. rsc.orgsemanticscholar.org Studies on heptamethine-oxonol dyes have shown that they can exist in multiple protonation states, including dicationic, cationic, and zwitterionic forms. rsc.orgsemanticscholar.org Each of these states exhibits distinct absorption and emission characteristics. rsc.org

The protonation or deprotonation of specific groups within the dye molecule can lead to profound electronic rearrangements and, consequently, notable shifts in their optical properties. rsc.org For example, the protonation of the central resorcinol (B1680541) core in certain heptamethine-oxonol dyes leads to the formation of dicationic species that absorb in the 350-600 nm range. rsc.org

The acid-base equilibria (pKa values) of the dye determine which protonation state is dominant at a given pH. rsc.org These equilibria, in turn, are influenced by the specific chemical structure of the dye, including the nature of its heterocyclic end groups. rsc.org For instance, the variation of these end groups can control whether the dye forms a colorless neutral species or a near-infrared absorbing zwitterion upon deprotonation. rsc.org The solvent environment also plays a crucial role, with electrophilic solvents capable of solvating the lone electron pairs on the oxygen atoms, thereby affecting the dye's electronic structure and isomerization processes. researchgate.net

Advanced Applications of Oxonol Dyes in Research Methodologies

Cellular and Subcellular Membrane Potential Monitoring

Oxonol dyes are widely employed as fluorescent probes to measure membrane potential, a critical parameter in cellular physiology. These anionic dyes function as "slow-response" probes. In their mechanism, they are typically excluded from cells with a normal, negative-inside transmembrane potential. However, when a cell depolarizes (the membrane potential becomes less negative), the dyes can enter the cell, bind to intracellular components like proteins or membranes, and exhibit a significant increase in fluorescence. fivephoton.comthermofisher.commdpi.com This change in fluorescence intensity can be quantitatively correlated to the change in membrane potential.

Applications in Eukaryotic Cells

In eukaryotic cells, oxonol dyes are valuable for monitoring plasma membrane potential, largely because their negative charge prevents significant accumulation in the mitochondria, which also possess a strong membrane potential. thermofisher.comtandfonline.com This characteristic allows for more specific measurement of the plasma membrane's electrical state without confounding signals from mitochondrial activity.

Dyes such as DiBAC₄(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol) are frequently used. thermofisher.comresearchgate.net They have been successfully applied to study various eukaryotic cell types, including guard cells in plants and different mammalian cell lines. researchgate.net For instance, DiBAC₄(3) has been used to quantify membrane potential changes in guard cell protoplasts, providing a basis for high-throughput screening. researchgate.net Research has shown that these dyes can detect membrane depolarization triggered by stimuli like abscisic acid in plant cells. researchgate.net The fluorescence change of DiBAC₄(3) in response to voltage is approximately 1% per millivolt. thermofisher.com

The response time of these dyes is on the scale of seconds to minutes, making them suitable for tracking longer-term processes like cell differentiation rather than the rapid, millisecond-scale changes associated with neuronal action potentials. mdpi.com

Applications in Prokaryotic Systems

Oxonol dyes are also effective for monitoring membrane potential in prokaryotic systems like bacteria. fivephoton.comresearchgate.net In bacteria, which lack mitochondria, the cytoplasmic membrane potential is a direct indicator of both metabolic energy status and membrane integrity. researchgate.net The dyes respond to light-induced "energization" in photosynthetic bacteria by shifting their absorption maxima, a change that correlates with the membrane potential. nih.govcapes.gov.br

Studies using photosynthetic bacteria have shown that the absorbance changes of oxonol dyes can be used as reliable indicators of membrane potential. nih.govcapes.gov.br While their response is slower than intrinsic probes like carotenoids, making them unsuitable for sub-millisecond measurements, they provide accurate readings over a timescale of seconds. nih.govcapes.gov.br The logarithm of the absorbance change has been shown to be linear with respect to the membrane potential, allowing for confident use in energy-transducing membranes. nih.gov

Integration into Photosynthesis System Research (e.g., Oxonol VI)

Oxonol VI is a specific oxonol dye that has been extensively studied as an optical indicator for membrane potentials, particularly in reconstituted vesicles and systems related to photosynthesis. medchemexpress.comuni-konstanz.denih.gov It is well-suited for detecting membrane potential changes linked to the activity of ion pumps like (Na⁺ + K⁺)-ATPase. uni-konstanz.denih.govuni-konstanz.de

The mechanism involves a voltage-dependent partitioning of the dye between the aqueous solution and the cell membrane. uni-konstanz.denih.govuni-konstanz.de In the presence of an inside-positive membrane potential, the negatively charged Oxonol VI accumulates inside vesicles. uni-konstanz.denih.gov This leads to increased binding of the dye to the inner leaflet of the lipid bilayer, which in turn causes an increase in its fluorescence. uni-konstanz.denih.govuni-konstanz.de This fluorescence change can be calibrated against known diffusion potentials to quantify the transmembrane voltage. nih.govuni-konstanz.de

Research has demonstrated that Oxonol VI can detect potentials up to 150-200 mV generated by light-activated pumps in photosynthetic systems. uni-konstanz.deuni-konstanz.de It responds more rapidly to potential changes than the related Oxonol V, making it a better choice for measuring faster potential fluctuations in these systems. thermofisher.com

Table 1: Characteristics of Selected Oxonol Dyes in Membrane Potential Monitoring

| Dye Name | Common Abbreviation | Excitation Max (approx.) | Emission Max (approx.) | Key Application Area |

|---|---|---|---|---|

| bis-(1,3-dibutylbarbituric acid)trimethine oxonol | DiBAC₄(3) | 490 nm thermofisher.comthermofisher.com | 516 nm thermofisher.com | Eukaryotic & Prokaryotic Plasma Membrane Potential |

| bis-(1,3-diethylthiobarbituric acid)trimethine oxonol | DiSBAC₂(3) | 530 nm thermofisher.com | - | Plasma Membrane Potential |

| bis-(1,3-dibutylbarbituric acid)pentamethine oxonol | DiBAC₄(5) | 590 nm thermofisher.com | - | Plasma Membrane Potential |

| Oxonol VI | - | - | - | Photosynthesis & Reconstituted Vesicles medchemexpress.comuni-konstanz.de |

Note: Spectral properties can vary depending on the binding state and local environment.

Fluorescent Probes for Chemical and Biological Sensing

Beyond membrane potential, the unique spectral properties of oxonol dyes and their derivatives make them suitable for other sensing applications, including the measurement of pH and the development of advanced ratiometric probes.

pH Sensing and Acidity Measurements

Certain oxonol dyes and related compounds can function as pH indicators. researchgate.netnih.gov Their fluorescence or absorbance characteristics change in response to the proton concentration in their environment. This is often achieved by incorporating functional groups that undergo protonation or deprotonation within a physiological pH range. mdpi.com

For example, new water-soluble 4-hydroxystyryl and 4-hydroxyphenyl-butadienyl dyes, which share structural motifs with oxonols, have been synthesized for acidity measurements. researchgate.net The introduction of electron-withdrawing groups to the dye structure can lower the acid-ionization constant (pKa), extending their pH-sensing range. researchgate.net Depending on their molecular structure, these dyes can exhibit a "turn-on" fluorescence in response to pH changes, making them promising probes for acidity sensing. researchgate.net In some cases, oxonol probes have been used in conjunction with other pH-sensitive dyes like pyranine (B1669890) for mechanistic studies of proton transport across membranes. nih.gov

Development of Ratiometric Sensing Strategies

Ratiometric sensing is an advanced detection method that provides more reliable and quantitative measurements by taking the ratio of fluorescence intensities at two different wavelengths. thno.org This approach provides a built-in self-calibration that can correct for artifacts such as variations in probe concentration, photobleaching, and instrumental fluctuations. researchgate.netthno.org

Oxonol-related structures are being integrated into ratiometric sensing strategies. researchgate.net Some newly developed dyes exhibit dual-fluorescence, enabling ratiometric measurements of pH. researchgate.net The general strategy involves designing a probe where one emission signal is sensitive to the analyte of interest (e.g., H⁺ ions for pH) while another emission signal remains stable or changes in the opposite direction, serving as an internal reference. thno.orgresearchgate.net This dual-signal approach significantly improves the accuracy and sensitivity of detection in complex biological environments. thno.org Such strategies have been applied to detect a wide range of analytes, including ions and small molecules, demonstrating the versatility of fluorophores based on these core structures. thno.orgresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Oxonol 805 Blue |

| Oxonol Dyes |

| Oxonol V |

| Oxonol VI |

| bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC₄(3)) |

| bis-(1,3-diethylthiobarbituric acid)trimethine oxonol (DiSBAC₂(3)) |

| bis-(1,3-dibutylbarbituric acid)pentamethine oxonol (DiBAC₄(5)) |

| 4-hydroxystyryl dyes |

| 4-hydroxyphenyl-butadienyl dyes |

| pyranine |

| valinomycin |

| nigericin |

| (Na⁺ + K⁺)-ATPase |

| abscisic acid |

| carotenoids |

| o-Phenylenediamine (OPD) |

| 2,3-diaminophenazine (oxOPD) |

| Silicon nanoparticles (SiNPs) |

| Ru(II)-tris(4,7-diphenyl-1,10-phenanthroline) chloride |

| Oregon Green 488-dextran |

| pHLys Red |

| LysoPrime Green |

Bio-imaging and Live-Cell Fluorescence Studies

Oxonol dyes represent a significant class of fluorescent probes utilized in advanced biological research. Their utility in bio-imaging stems from their photophysical properties, which allow for the visualization of cellular and subcellular structures and processes. Researchers at Washington University in St. Louis have developed a new class of fluorescent oxonol dyes that absorb and emit light in the near-infrared (NIR) region, making them particularly valuable for bioimaging. wustl.edu This development is crucial because there is a limited number of NIR fluorophores approved for human bioimaging. wustl.edu The core structure of these novel oxonol dyes can also be potentially derivatized to cover other wavelengths. wustl.edu

Non-Invasive In Vivo and In Vitro Imaging Modalities

The application of fluorescent probes like oxonol dyes is central to non-invasive imaging techniques that offer high sensitivity and spatiotemporal resolution for observing biological processes in real-time. nih.gov These imaging modalities are critical for understanding the complex dynamics within living systems without causing significant perturbation.

In Vitro Studies : In laboratory settings, oxonol dyes can be applied to cultured cells to visualize specific components or measure physiological parameters. Electron microscopy (EM) combined with techniques like Energy Dispersive X-ray Spectrometry (EDS) is opening new dimensions for biological microscopy, adding compositional information to ultrastructural images. oxinst.com While not exclusively using oxonols, these advanced imaging platforms benefit from a diverse range of stains and immunolabels to investigate the location and distribution of nanoparticles in cells and tissues or determine ion gradients. oxinst.com

In Vivo Imaging : For studies within a living organism, probes that function in the near-infrared (NIR) window are highly sought after. nih.gov Biological tissues like water, lipids, and hemoglobin absorb and scatter less light in the NIR region, allowing for deeper tissue penetration and clearer images. nih.gov The development of NIR-emitting oxonol dyes is a significant step forward, as they can potentially be used for deep-tissue imaging, enabling new applications in medical research and diagnostics. wustl.eduresearchgate.net These probes are part of a broader effort to create materials for bioimaging with high specificity and sensitivity to analyze biological microenvironments. nih.gov

Compatibility with Single-Molecule Localization Microscopy (SMLM)

Single-Molecule Localization Microscopy (SMLM) is a super-resolution technique that surpasses the diffraction limit of conventional light microscopy, achieving resolutions at the molecular scale (around 20 nm). nih.gov This is accomplished by sequentially activating and localizing individual fluorescent molecules over thousands of image frames to reconstruct a high-resolution image. nih.govunmc.edu The success of SMLM is heavily dependent on the photophysical properties of the fluorescent dyes used.

The compatibility of a dye with SMLM is determined by several key characteristics:

High Photon Output : The dye must be bright, with a high absorption coefficient and quantum yield, to ensure that enough photons are collected from each switching event for precise localization. unmc.edu

Photostability : Dyes must be exceptionally resistant to photobleaching, as SMLM requires prolonged exposure to high-intensity laser light to capture thousands of frames. unmc.edu

Controlled Blinking : The dye needs to be able to switch between a fluorescent 'ON' state and a dark 'OFF' state. unmc.edu The OFF state must be long and stable to ensure that only a sparse subset of molecules is active in any given frame, which is a fundamental requirement for SMLM. unmc.edu

While specific studies detailing this compound in SMLM are not prevalent, oxonol dyes as a class possess properties that are promising for such applications. Their development as bright, NIR-fluorescent probes suggests they could be adapted for advanced microscopy. wustl.edu The ability to derivatize their core structure allows for fine-tuning of photophysical properties, which could be optimized for the controlled blinking needed in SMLM techniques like dSTORM or DNA-PAINT. wustl.edu

Utilization in Photonic and Electronic Devices (e.g., OLEDs)

Organic Light-Emitting Diode (OLED) technology is a cornerstone of modern displays due to its high contrast, wide viewing angles, and energy efficiency. optics.orgmdpi.com An OLED is composed of several layers, including an emissive layer (EML) containing organic molecules that light up when a current is applied. mdpi.com The performance of an OLED, particularly its color quality and power consumption, is highly dependent on the materials used in this layer.

The development of efficient and stable blue-emitting materials has historically been a major challenge in OLED technology. optics.orgmdpi.com While red and green OLEDs often use highly efficient phosphorescent materials (PHOLEDs), which have a theoretical internal quantum efficiency of 100%, blue emitters have traditionally relied on less efficient fluorescent materials, capping their efficiency. optics.orgmdpi.com This is because blue light is the most energetic of the visible spectrum, and the high energy can degrade the organic emitter molecules, leading to a short operational lifetime. optics.org

Recent breakthroughs have demonstrated pathways to creating long-lasting and highly efficient blue PHOLEDs. optics.org Research has focused on molecular design and device architecture optimization to improve the performance of blue emitters. mdpi.com This includes the development of new host and emitter molecules and the use of innovative technologies like thermally activated delayed fluorescence (TADF). mdpi.com Oxonol dyes, with their conjugated molecular structures, are part of the broad class of organic compounds investigated for use in electronic and photonic applications. The properties of this compound, such as its specific absorption and emission spectra, are relevant to the ongoing search for stable and efficient organic molecules for various optoelectronic purposes, including as emitters or charge-transporting materials in devices like OLEDs. nih.gov

Interactions of Oxonol Dyes with Biomolecules and Complex Biological Environments

Protein-Dye Complexation Studies (e.g., Human Serum Albumin)

While direct studies detailing the complexation of Oxonol 805 Blue with Human Serum Albumin (HSA) are not prevalent in publicly available research, extensive studies on analogous anionic oxonol dyes provide significant insights into the expected interactions. scbt.comnih.govnih.gov Anionic polymethine dyes, a class to which this compound belongs, are known to engage in non-covalent interactions with HSA. scbt.com

The formation of a complex between anionic oxonol dyes and Human Serum Albumin (HSA) is characterized by distinct changes in their spectroscopic properties. scbt.com Research on various polymethine dyes, including anionic oxonols, reveals the following key signatures upon binding to HSA:

Absorption Spectra: A common feature observed upon the complexation of these dyes with HSA is a bathochromic (red) shift in the dye's absorption spectrum. scbt.com This shift indicates a change in the electronic environment of the dye molecule as it binds to the protein.

Fluorescence Quantum Yield: For most polymethine dyes, binding to HSA leads to an increase in their fluorescence quantum yield. scbt.comnih.gov However, for the class of anionic oxonols, this increase is reported to be very small. scbt.comnih.gov In some cases, efficient quenching of the intrinsic fluorescence of HSA's tryptophan residues by oxonol dyes is observed, suggesting the dye molecules are located in close proximity to these residues within the protein's binding pocket. nih.govnih.gov

A summary of the general spectroscopic changes observed for anionic oxonol dyes upon interaction with HSA is presented below.

| Spectroscopic Parameter | Observation upon HSA Complexation | Reference |

| Absorption Maximum | Red Shift | scbt.com |

| Fluorescence Quantum Yield | Minimal Increase | scbt.comnih.gov |

| HSA Tryptophan Fluorescence | Quenching | nih.govnih.gov |

This table presents generalized findings for anionic oxonol dyes, as specific data for this compound was not available.

Studies on a range of polymethine dyes have allowed for the determination of their binding constants (K) with HSA. These constants provide a quantitative measure of the affinity between the dye and the protein.

For anionic dyes, including oxonols, the binding constants are significantly higher than those for cationic dyes. scbt.com The reported binding constants for anionic polymethine dyes with HSA vary over a broad range, from 10⁴ to as high as (5–6) x 10⁷ M⁻¹. scbt.comnih.gov Notably, the highest binding constants among the studied polymethine dyes were found for anionic oxonols, indicating a very strong affinity for HSA. scbt.comnih.gov This strong interaction is likely driven by a combination of electrostatic and hydrophobic forces. researchgate.net

Polymethine dyes, including oxonols, have a tendency to form aggregates in aqueous solutions. scbt.com The interaction with HSA has a pronounced effect on this aggregation behavior. It has been observed that dye aggregates that are formed by the dyes alone are decomposed in the presence of HSA. scbt.com This suggests that the binding sites on the albumin molecule are able to sequester individual dye molecules, thereby shifting the equilibrium away from the aggregated state. scbt.com In some instances, binding to HSA can also induce the formation of new dye aggregates on the protein surface. scbt.com

Determination of Binding Constants and Affinity Characterization

Cell Membrane Interactions and Specific Localization

This compound, also identified in some studies as the divalent anionic dye WW 781, has been shown to be a useful indicator of membrane potential in cells. nih.gov Its chemical structure, featuring pyrazolone (B3327878) rings, contributes to its interaction with membrane proteins. nih.gov

Anionic oxonol dyes, in general, are recognized as slow-response membrane potential probes. interchim.fr They are able to enter depolarized cells where they then bind to intracellular proteins or membranes, leading to an enhancement in their fluorescence. interchim.fr A key characteristic of these dyes is that they are typically excluded from mitochondria due to their negative charge, which makes them particularly suitable for measuring plasma membrane potentials. interchim.fr

A 2024 study highlighted that molecules containing a pyrazolone structure, a core component of this compound, can bind with high stability to proteins, particularly through interactions with basic amino acids. This binding enables long-term staining of cell membranes. nih.gov

Specific research on an oxonol dye structurally identical to this compound (WW 781) revealed the following regarding its interaction with human red blood cell membranes:

It serves as a rapidly responding fluorescent indicator of membrane potential. nih.gov

Upon hyperpolarization of the cell membrane, the dye exhibits a decrease in its fluorescence intensity. nih.gov

This change in fluorescence occurs without a detectable shift in the dye's absorption or emission peaks. nih.gov

The dye was found to be highly sensitive, with a detection limit of 10 mV and a response time of less than one second. nih.gov

These findings indicate that this compound can localize to the cell membrane and its fluorescence is sensitive to changes in the transmembrane potential, making it a valuable tool for studying cellular physiology.

Emerging Trends and Future Research Directions

Development of Novel Oxonol Architectures for Enhanced Optical and Functional Performance

A primary focus of current research is the rational design and synthesis of new oxonol dye structures to achieve superior performance characteristics. This involves modifying the core chemical architecture to fine-tune optical properties and introduce new functionalities.

Key research efforts include the creation of extended coupled polymethine dyes, such as heptamethine-oxonol dyes with varied heterocyclic end groups. researchgate.netrsc.org The goal is to understand the structure-property relationships that govern the dye's behavior. researchgate.netrsc.org For instance, modifying the end groups directly influences the absorption and emission wavelengths. researchgate.net This approach allows for the stabilization of the dye in different protonation states, which can result in dicationic derivatives with an aromatic core, cationic heptamethines, or zwitterionic forms. rsc.orgresearchgate.netresearchgate.net Such structural modifications can lead to dyes with exceptionally high molar attenuation coefficients and fluorescence quantum yields, making them among the brightest known fluorophores.

Future research will likely apply these design principles to specific dyes like Oxonol 805 Blue to enhance brightness, photostability, and environmental sensitivity. By systematically altering the polymethine chain and the terminal heterocyclic groups, new architectures could be developed with tailored absorption and emission profiles, moving into the near-infrared (NIR) and shortwave infrared (SWIR) regions for deep-tissue imaging. acs.org

Integration with Advanced Imaging Technologies and Platforms

The utility of oxonol dyes is magnified when integrated with cutting-edge imaging technologies. While oxonols have traditionally been used in fluorescence microscopy and flow cytometry, future trends point towards their use in more advanced and powerful imaging platforms.

One significant area of development is the use of oxonol dyes in conjunction with super-resolution microscopy techniques. The development of brighter, more photostable oxonol derivatives is crucial for techniques like STED and PALM/STORM, which place high demands on fluorophores. Furthermore, there is growing interest in using oxonol-based probes with two-photon microscopy, which allows for deeper tissue penetration and reduced phototoxicity. researchgate.net

The integration with label-free imaging techniques is another promising direction. science.gov For example, combining fluorescence imaging with techniques like Surface-Enhanced Raman Scattering (SERS) using optical nanosensors can provide complementary information about the cellular environment. nih.gov Future research could focus on creating hybrid probes where an oxonol dye is part of a larger nanostructure, enabling simultaneous fluorescence and Raman imaging. This would allow for multiplexed detection and a more comprehensive understanding of complex biological systems. nih.gov

Expansion into New Sensing Paradigms and Analyte Detection

Oxonol dyes, known primarily as voltage-sensitive probes, are being explored for new sensing applications beyond membrane potential. aatbio.commedchemexpress.euanaspec.combiocat.commedchemexpress.com Their sensitivity to the local environment makes them ideal candidates for development into sensors for a wide range of analytes and physiological parameters.

A key trend is the development of oxonol-based probes that respond to specific ions, molecules, or changes in the cellular microenvironment, such as pH or viscosity. researchgate.net For example, research on related cyanine (B1664457) platforms has produced probes where a piperazine (B1678402) moiety acts as a hydronium ion receptor, allowing for pH sensing in the near-infrared spectrum. researchgate.net This is achieved by designing the dye so that the binding of an analyte induces a predictable change in its absorption or fluorescence properties, often through mechanisms like photoinduced electron transfer (PET). researchgate.netbiorxiv.org

Future work will likely involve designing derivatives of this compound with specific recognition moieties to detect biomarkers associated with diseases. This could include creating probes for reactive oxygen species, enzymes, or specific nucleic acid sequences. google.com The development of ratiometric probes, where the ratio of fluorescence at two different wavelengths changes upon analyte binding, is a particularly sought-after goal as it provides built-in correction for variations in probe concentration and instrumental factors.

Advancements in Theoretical Models for Predicting Oxonol Behavior in Complex Systems

To accelerate the design of new probes, researchers are increasingly relying on advanced computational and theoretical models to predict the properties of oxonol dyes. These models are crucial for understanding the relationship between a dye's chemical structure and its photophysical behavior in complex biological environments.